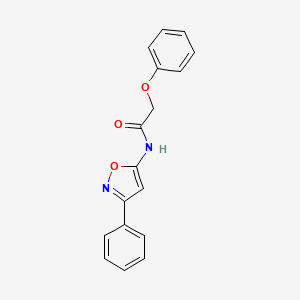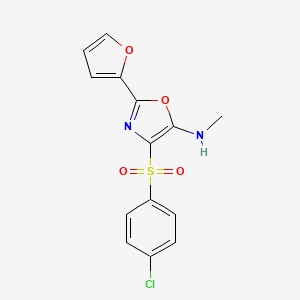![molecular formula C28H27N3O5 B11397616 4-[4-(benzyloxy)-3-ethoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397616.png)
4-[4-(benzyloxy)-3-ethoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the molecular formula C30H31N3O5, belongs to the class of pyrrolopyrazoles. Its systematic name is 4-[4-(benzyloxy)-3-ethoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one . The structure features a pyrrolopyrazole core with various functional groups attached.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate starting materials, followed by cyclization. Detailed reaction conditions and reagents would depend on the specific synthetic strategy employed.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized methods. These methods may include high-yield reactions, purification steps, and scalability considerations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions could yield corresponding reduced forms.
Substitution: Substitution reactions at various positions are possible due to the presence of functional groups.
- Hydrogen peroxide (H2O2) : Used for oxidation reactions.
- Hydride reagents (e.g., NaBH4, LiAlH4) : Employed for reduction.
- Halogenating agents (e.g., Br2, Cl2) : For substitution reactions.
Major Products: The specific products formed depend on the reaction conditions and regioselectivity. Hydroxylation, methylation, or other functional group modifications may occur.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : Investigated for potential therapeutic effects due to its unique structure.
- Chemical Biology : Used as a probe to study biological pathways.
- Industry : May serve as a precursor for the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or signaling pathways.
Comparison with Similar Compounds
While this compound is distinctive due to its specific substituents and pyrrolopyrazole scaffold, similar compounds include:
- 4-[4-(Benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one .
- 4-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxy-3,5-dimethylphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one .
These compounds share structural similarities but exhibit variations in functional groups and substituents.
Properties
Molecular Formula |
C28H27N3O5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-phenylmethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H27N3O5/c1-2-35-23-16-19(12-13-22(23)36-17-18-8-4-3-5-9-18)27-24-25(20-10-6-7-11-21(20)33)29-30-26(24)28(34)31(27)14-15-32/h3-13,16,27,32-33H,2,14-15,17H2,1H3,(H,29,30) |
InChI Key |
YYVNAEUSHNGVKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(hydroxymethyl)-N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11397544.png)
![3-benzyl-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11397545.png)
![2-(N-Methyl4-chlorobenzenesulfonamido)-N-[(3-phenyl-1,2,4-oxadiazol-5-YL)methyl]acetamide](/img/structure/B11397547.png)
![Dimethyl (2-benzyl-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL)phosphonate](/img/structure/B11397550.png)
![2-{8-[(diethylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11397561.png)
![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11397562.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11397583.png)
![Diethyl 5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(1-naphthyl)-1,3-oxazol-4-ylphosphonate](/img/structure/B11397589.png)
![3-(3,4-dimethoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11397621.png)
![methyl [3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate](/img/structure/B11397626.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397628.png)
![methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11397632.png)
